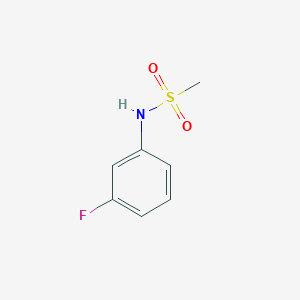
N-(3-fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-fluorophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 919353-99-4 . It has a molecular weight of 189.21 and its IUPAC name is (3-fluorophenyl)methanesulfonamide . It is usually found in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8FNO2S/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) . The average mass of the molecule is 189.207 Da .Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular formula of C7H8FNO2S . Unfortunately, other physical and chemical properties like solubility, melting point, boiling point, and density are not available.Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Cholesterol Biosynthesis
N-(3-fluorophenyl)methanesulfonamide has been studied for its role in inhibiting enzymes. One study focused on a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, which were found to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. These compounds, including one closely related to this compound, were significantly more potent than established cholesterol-lowering drugs like lovastatin and pravastatin (Watanabe et al., 1997).
Chemoselective N-Acylation
Research has also been conducted on the development of chemoselective N-acylation reagents. A study produced a variety of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from this compound, demonstrating its potential as a valuable reagent in organic synthesis (Kondo et al., 2000).
Molecular Structure Analysis
DFT-based computational studies have been conducted to analyze the molecular conformation, NMR chemical shifts, and vibrational transitions of this compound and its derivatives. These studies are crucial for understanding the compound's physical and chemical properties (Karabacak et al., 2010).
Antioxidant Activity and Molecular Calculations
Theoretical calculations have been applied to N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to determine their optimized state and predict their free energy, which is essential for understanding their antioxidant activities (Xue et al., 2022).
Synthesis and Structural Characterization
Studies have been conducted on the synthesis and structural characterization of this compound and its derivatives. These investigations include methods like Sonogashira cross-coupling and characterization techniques such as IR, NMR, and mass spectrometry (Durgadas et al., 2012).
Catalytic Applications
Catalytic applications of this compound have been explored, such as its use in Pd-catalyzed cross-coupling reactions. This method is significant as it avoids potentially genotoxic impurities, showcasing the compound's utility in safer chemical syntheses (Rosen et al., 2011).
Safety and Hazards
The safety information for “N-(3-fluorophenyl)methanesulfonamide” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTWWFPWXXFJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
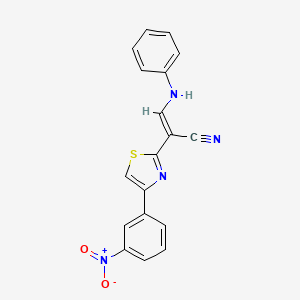
![3-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2853151.png)
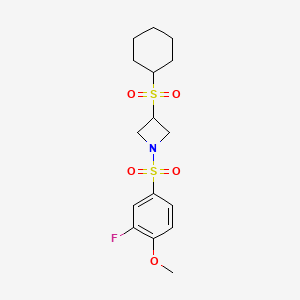
![methyl [2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]acetate](/img/structure/B2853154.png)
![Methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B2853156.png)
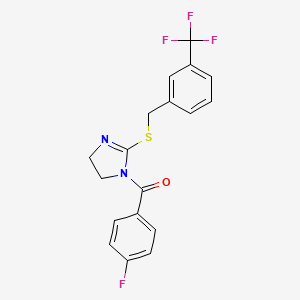

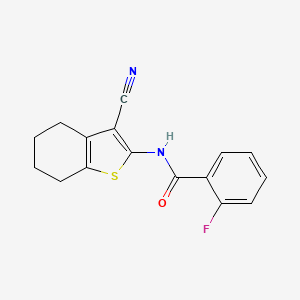
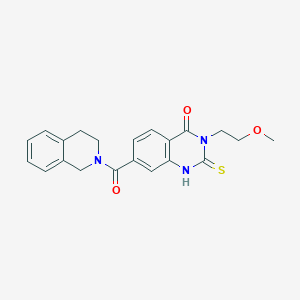
![N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2853162.png)

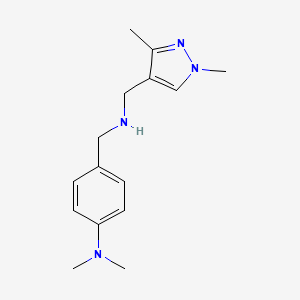
![1-[(2-Chloropyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2853170.png)

